

Minimizing background staining with C.I. Acid Red 37 in histology

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Compound of Interest

Compound Name: C.I. Acid red 37

Cat. No.: B12370506

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Technical Support Center: C.I. Acid Red 37

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing **C.I. Acid Red 37** in histological applications. Our goal is to help you minimize background staining and achieve optimal, publication-quality results.

Frequently Asked Questions (FAQs)

Q1: What is **C.I. Acid Red 37** and what is its primary application in histology?

C.I. Acid Red 37, also known by names such as Lissamine Fast Red, is an anionic dye.^{[1][2]} In histology, acid dyes are utilized to stain basic (acidophilic) tissue components. The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the tissue, such as those found in the cytoplasm, muscle, and collagen.^[3] Therefore, **C.I. Acid Red 37** is typically used as a counterstain to a nuclear stain (like hematoxylin) to provide contrast and highlight cytoplasmic and extracellular matrix components.

Q2: Why am I experiencing high background staining with **C.I. Acid Red 37**?

High background staining with acid dyes like **C.I. Acid Red 37** is a common issue that can obscure the specific signal and compromise the quality of your histological analysis. The primary causes include:

- Suboptimal pH of the Staining Solution: The pH of the staining solution is critical for controlling the electrostatic interactions between the acid dye and tissue proteins.
- Excessive Dye Concentration: Using a concentration of **C.I. Acid Red 37** that is too high can lead to non-specific binding and increased background.
- Inadequate Washing: Insufficient washing after the staining step will leave unbound dye molecules in the tissue, resulting in a high background.^[4]
- Tissue Drying: Allowing the tissue section to dry out at any point during the staining protocol can cause non-specific dye binding.
- Over-staining: Incubating the tissue in the dye solution for too long can lead to excessive staining of both target structures and the background.

Q3: How does the pH of the staining solution affect background staining?

The pH of the staining solution is a crucial factor in the selective staining of tissue components. Acid dyes are anionic (negatively charged) and bind to cationic (positively charged) sites in the tissue, primarily the amino groups of proteins. In a more acidic solution (lower pH), the protein amino groups are protonated ($-NH_3^+$), increasing their positive charge and enhancing their affinity for the negatively charged acid dye. However, if the pH is too low, it can lead to excessive and non-specific binding, resulting in high background staining. Conversely, a higher pH will decrease the number of positively charged sites, leading to weaker staining.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
High Background Staining	pH of the staining solution is too low.	Increase the pH of the C.I. Acid Red 37 solution in small increments (e.g., from 4.0 to 4.5, then to 5.0) to find the optimal balance between specific staining and low background.
Dye concentration is too high.	Perform a concentration titration. Start with a lower concentration of C.I. Acid Red 37 (e.g., 0.1% w/v) and gradually increase it to determine the optimal concentration for your specific tissue and application.	
Inadequate washing.	Increase the number and/or duration of the washing steps after staining. Using a buffer with a gentle detergent, like Tween-20, can also help to reduce non-specific binding.	
Tissue sections dried out.	Ensure that the tissue sections are kept moist throughout the entire staining procedure. Using a humidity chamber for longer incubation steps is recommended.	
Weak Staining	pH of the staining solution is too high.	Decrease the pH of the C.I. Acid Red 37 solution to enhance the positive charge of the tissue proteins and improve dye binding.

Dye concentration is too low.	Increase the concentration of the C.I. Acid Red 37 solution.	
Insufficient staining time.	Increase the incubation time of the tissue in the staining solution.	
Uneven Staining	Incomplete deparaffinization or rehydration.	Ensure complete removal of paraffin with xylene and proper rehydration through a graded series of ethanol.
Contaminated reagents.	Use fresh, high-purity reagents and filter all staining solutions before use.	

Experimental Protocols

Protocol for Staining with C.I. Acid Red 37

This protocol provides a general guideline for using **C.I. Acid Red 37** as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and applications.

Reagents:

- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled or Deionized Water
- **C.I. Acid Red 37** Staining Solution (see below for preparation)
- Nuclear Stain (e.g., Weigert's Iron Hematoxylin)
- Acid Alcohol (e.g., 1% HCl in 70% Ethanol)
- Bluing Reagent (e.g., Scott's Tap Water Substitute)

- Permanent Mounting Medium

Preparation of 0.5% (w/v) **C.I. Acid Red 37** Staining Solution:

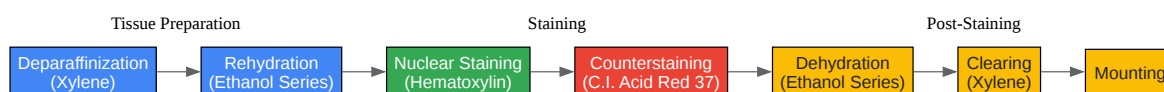
- Dissolve 0.5 g of **C.I. Acid Red 37** powder in 100 mL of distilled water.
- Add 1.0 mL of glacial acetic acid to achieve an acidic pH.
- Mix thoroughly and filter the solution before use.

Staining Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Transfer through two changes of 95% ethanol for 3 minutes each.
 - Rinse in distilled water.
- Nuclear Staining (Example with Weigert's Iron Hematoxylin):
 - Immerse in freshly prepared Weigert's iron hematoxylin for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - Differentiate in acid alcohol with quick dips (1-3 seconds) until the background is clear.
 - Wash in running tap water for 5 minutes.
 - "Blue" the sections in a bluing reagent for 1-2 minutes.
 - Wash in running tap water for 5 minutes.
- Counterstaining with **C.I. Acid Red 37**:

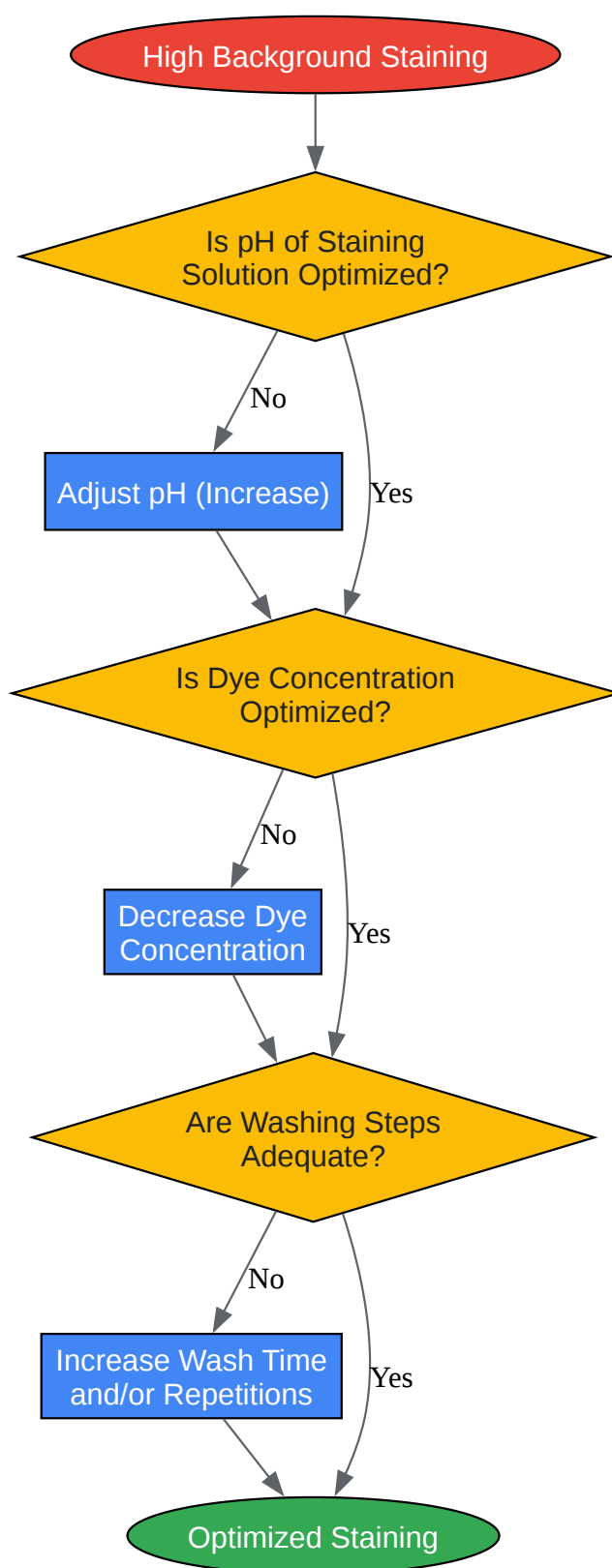
- Immerse slides in the 0.5% **C.I. Acid Red 37** solution for 3-5 minutes. The optimal time should be determined empirically.
- Briefly rinse in distilled water to remove excess stain.
- Dehydration and Mounting:
 - Dehydrate through two changes of 95% ethanol for 1 minute each.
 - Dehydrate through two changes of 100% ethanol for 1 minute each.
 - Clear in two changes of xylene for 3 minutes each.
 - Mount with a permanent mounting medium.

Visualizations



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Caption: Experimental workflow for histological staining with **C.I. Acid Red 37**.



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Caption: Troubleshooting logic for high background staining with **C.I. Acid Red 37**.

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